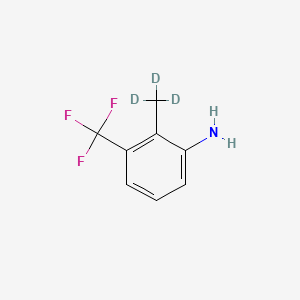
Olsalazine Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olsalazine Dimethyl Ester is a derivative of olsalazine, a compound primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), which is known for its anti-inflammatory properties. The esterification of olsalazine to form this compound modifies its chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olsalazine Dimethyl Ester typically involves the esterification of olsalazine. This process can be achieved by reacting olsalazine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Olsalazine Dimethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to revert to olsalazine.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo bond to amine groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
Hydrolysis: Olsalazine and methanol.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives of olsalazine.
Wissenschaftliche Forschungsanwendungen
Olsalazine Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Explored as a potential prodrug for delivering mesalazine in a controlled manner.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
The mechanism of action of Olsalazine Dimethyl Ester is primarily related to its conversion to mesalazine. Mesalazine exerts its effects by inhibiting cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action helps alleviate inflammation in conditions like ulcerative colitis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active form of olsalazine.
Sulfasalazine: Another prodrug of mesalazine, used in the treatment of inflammatory bowel disease.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness
Olsalazine Dimethyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other mesalazine prodrugs. This esterification can potentially improve its stability and absorption profile, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H14N2O6 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3 |
InChI-Schlüssel |
UZCNQYSIBOPVEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
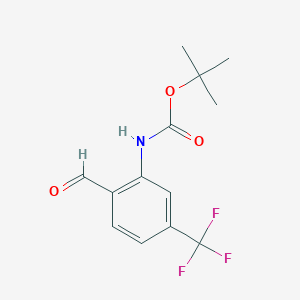
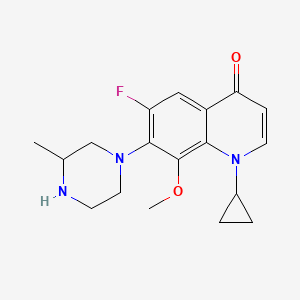
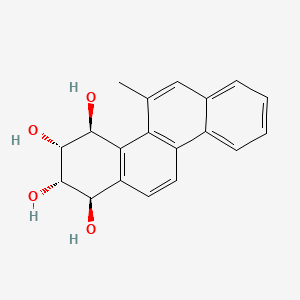
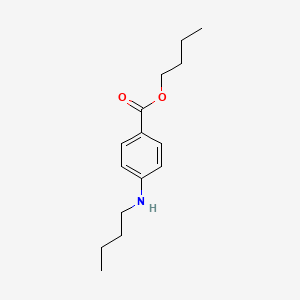
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

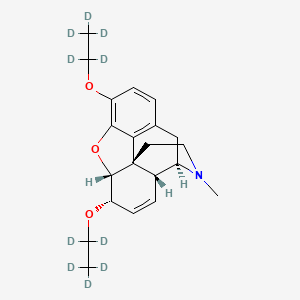
![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
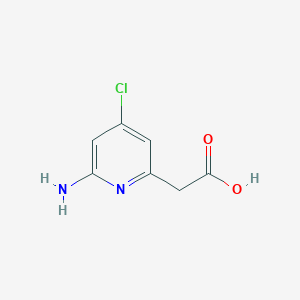
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
